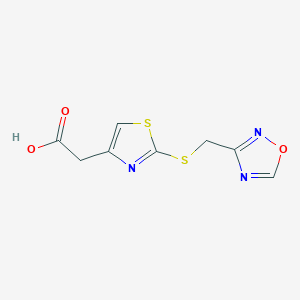
2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid is a heterocyclic compound that contains both oxadiazole and thiazole rings. These types of compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
準備方法
The synthesis of 2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thiosemicarbazide derivative with an appropriate carboxylic acid under cyclization conditions. The reaction is often carried out in the presence of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or thiazole rings, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
科学的研究の応用
2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals due to its insecticidal and herbicidal properties.
作用機序
The mechanism of action of 2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for the survival of microorganisms, thereby exhibiting antimicrobial activity. In the context of anticancer activity, it may interfere with cellular pathways that regulate cell proliferation and apoptosis .
類似化合物との比較
Similar compounds include other oxadiazole and thiazole derivatives, such as:
1,2,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer properties.
Thiazole derivatives: Exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects
Compared to these similar compounds, 2-(2-(((1,2,4-Oxadiazol-3-yl)methyl)thio)thiazol-4-yl)acetic acid stands out due to its unique combination of both oxadiazole and thiazole rings, which may confer enhanced biological activity and specificity .
特性
分子式 |
C8H7N3O3S2 |
|---|---|
分子量 |
257.3 g/mol |
IUPAC名 |
2-[2-(1,2,4-oxadiazol-3-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C8H7N3O3S2/c12-7(13)1-5-2-15-8(10-5)16-3-6-9-4-14-11-6/h2,4H,1,3H2,(H,12,13) |
InChIキー |
UGCZUADNMPWGPC-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(S1)SCC2=NOC=N2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


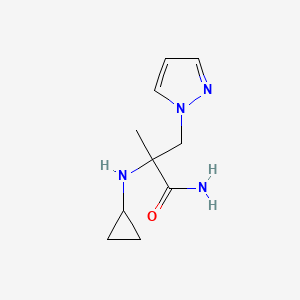
![8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13632268.png)
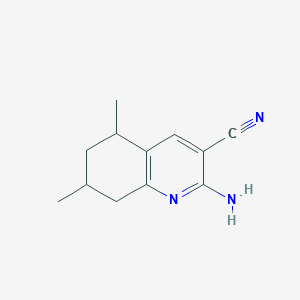
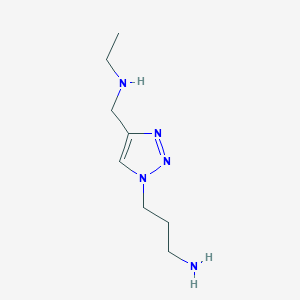

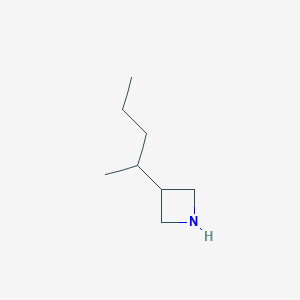


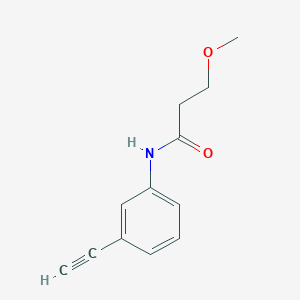
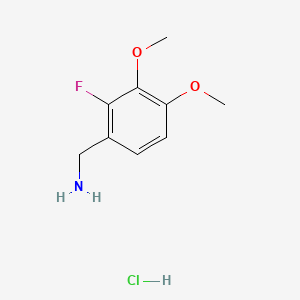
![4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13632332.png)
![2-(Propylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13632335.png)

![6-methoxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13632340.png)
